molecular formula C43H48N10O6S B1195033 UNC6852

UNC6852

Cat. No.: B1195033
M. Wt: 832.981
InChI Key: PPNNFXIBKLCMTI-WXEAQWFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNC6852 is a selective degrader of the polycomb repressive complex 2 (PRC2), which is based on proteolysis-targeting chimera (PROTAC) technology. This compound contains an embryonic ectoderm development (EED) ligand and a von Hippel-Lindau (VHL) ligand. It is designed to target and degrade specific components of the PRC2 complex, including EED, enhancer of zeste homolog 2 (EZH2), and suppressor of zeste homolog 12 (SUZ12) .

Preparation Methods

Synthetic Routes and Reaction Conditions

UNC6852 is synthesized using a combination of chemical reactions that involve the coupling of an EED ligand with a VHL ligand. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for high yield and purity, and it involves rigorous quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

UNC6852 primarily undergoes degradation reactions as part of its mechanism of action. It does not typically undergo oxidation, reduction, or substitution reactions in the context of its biological activity.

Common Reagents and Conditions

The key reagents involved in the synthesis of this compound include:

  • EED ligand precursor
  • VHL ligand precursor
  • Coupling reagents (e.g., carbodiimides)
  • Solvents (e.g., dimethyl sulfoxide)

The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the successful coupling of the ligands .

Major Products Formed

The major product formed from the synthesis of this compound is the final PROTAC molecule itself. In biological systems, the degradation of PRC2 components (EED, EZH2, SUZ12) is the primary outcome of the action of this compound .

Scientific Research Applications

UNC6852 has several scientific research applications, including:

    Cancer Research: this compound is used to study the role of PRC2 in cancer, particularly in diffuse large B-cell lymphoma (DLBCL) with EZH2 activating mutations.

    Epigenetics: this compound is used to investigate the function of PRC2 in gene regulation and epigenetic modifications.

    Drug Discovery: this compound serves as a tool compound for the development of new therapeutics targeting PRC2.

Mechanism of Action

UNC6852 exerts its effects by inducing the proteasomal degradation of PRC2 components. The mechanism involves the following steps:

Comparison with Similar Compounds

UNC6852 is unique in its ability to selectively degrade PRC2 components using PROTAC technology. Similar compounds include:

This compound stands out due to its dual-ligand design, which allows it to induce the degradation of PRC2 components, providing a unique approach to targeting this complex in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C43H48N10O6S

Molecular Weight

832.981

IUPAC Name

(2S,4R)-1-[(2S)-2-[4-[[4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoyl]amino]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C43H48N10O6S/c1-26-36(60-25-48-26)29-11-9-27(10-12-29)20-45-40(57)34-19-31(54)23-52(34)41(58)37(43(2,3)4)50-35(55)8-5-17-44-39(56)30-15-13-28(14-16-30)33-22-47-42(53-24-49-51-38(33)53)46-21-32-7-6-18-59-32/h6-7,9-16,18,22,24-25,31,34,37,54H,5,8,17,19-21,23H2,1-4H3,(H,44,56)(H,45,57)(H,46,47)(H,50,55)/t31-,34+,37-/m1/s1

InChI Key

PPNNFXIBKLCMTI-WXEAQWFJSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCNC(=O)C4=CC=C(C=C4)C5=CN=C(N6C5=NN=C6)NCC7=CC=CO7)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UNC6852;  UNC-6852;  UNC 6852

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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